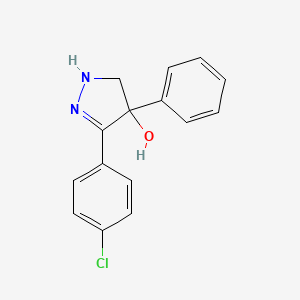
1H-Pyrazol-4-ol, 3-(4-chlorophenyl)-4,5-dihydro-4-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Pyrazol-4-ol, 3-(4-chlorophenyl)-4,5-dihydro-4-phenyl- is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a pyrazole ring substituted with a 4-chlorophenyl and a phenyl group, making it a valuable molecule for various scientific applications.
Méthodes De Préparation
The synthesis of 1H-Pyrazol-4-ol, 3-(4-chlorophenyl)-4,5-dihydro-4-phenyl- can be achieved through several methods:
Analyse Des Réactions Chimiques
1H-Pyrazol-4-ol, 3-(4-chlorophenyl)-4,5-dihydro-4-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl and chlorophenyl positions, to form new derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1H-Pyrazol-4-ol, 3-(4-chlorophenyl)-4,5-dihydro-4-phenyl- has a wide range of scientific research applications:
Medicinal Chemistry: Pyrazole derivatives are known for their biological activities, including antibacterial, anticancer, anticonvulsant, antidepressant, and anti-inflammatory properties.
Material Science: The compound can be used in the development of photoluminescent materials, organic nonlinear optical materials, and photorefractive materials.
Textile Industry: Pyrazole derivatives are used as fluorescent whitening agents in the textile industry.
High-Tech Applications: The compound is also used as a laser dye and fluorescent probe in various high-tech applications.
Mécanisme D'action
The mechanism of action of 1H-Pyrazol-4-ol, 3-(4-chlorophenyl)-4,5-dihydro-4-phenyl- involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or receptor modulator, affecting various biological processes. The exact mechanism depends on the specific application and target.
Comparaison Avec Des Composés Similaires
1H-Pyrazol-4-ol, 3-(4-chlorophenyl)-4,5-dihydro-4-phenyl- can be compared with other similar compounds, such as:
3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-ol: This compound features a fluorine atom instead of chlorine, which can affect its biological activity and chemical properties.
1-(4-Chlorophenyl)-3-phenyl-1H-pyrazol-4-ol: This compound has a different substitution pattern on the pyrazole ring, leading to variations in its reactivity and applications.
The uniqueness of 1H-Pyrazol-4-ol, 3-(4-chlorophenyl)-4,5-dihydro-4-phenyl- lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
362519-26-4 |
|---|---|
Formule moléculaire |
C15H13ClN2O |
Poids moléculaire |
272.73 g/mol |
Nom IUPAC |
3-(4-chlorophenyl)-4-phenyl-1,5-dihydropyrazol-4-ol |
InChI |
InChI=1S/C15H13ClN2O/c16-13-8-6-11(7-9-13)14-15(19,10-17-18-14)12-4-2-1-3-5-12/h1-9,17,19H,10H2 |
Clé InChI |
PTKMGIYABHEVJU-UHFFFAOYSA-N |
SMILES canonique |
C1C(C(=NN1)C2=CC=C(C=C2)Cl)(C3=CC=CC=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6,8-Dimethyl-3-[2-(4-nitrophenyl)ethenyl]-4H-1-benzopyran-4-one](/img/structure/B14249653.png)

![Tetrakis[(methylsulfanyl)methyl]silane](/img/structure/B14249662.png)
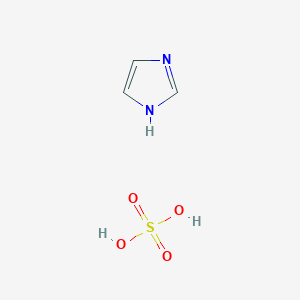
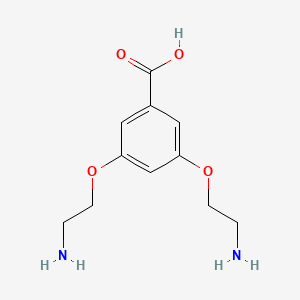
![2-[(1R)-2,2,2-trifluoro-1-methoxyethyl]phenol](/img/structure/B14249670.png)
![Piperidine, 4-[4-(1H-imidazol-1-yl)phenoxy]-1-(1-methylethyl)-](/img/structure/B14249673.png)

![N-{4-[4-(3-Chlorophenyl)-2-(1-hydroxyethyl)-1,3-thiazol-5-yl]pyridin-2-yl}propanamide](/img/structure/B14249683.png)

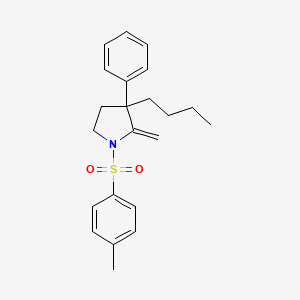
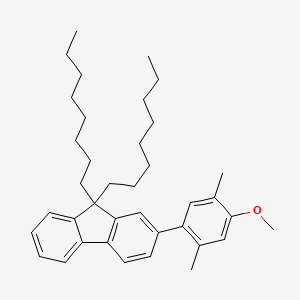
![3'-O-[tert-Butyl(dimethyl)silyl]-2'-deoxy-5-prop-2-en-1-yluridine](/img/structure/B14249711.png)

